3-Bromo-2-chlorobenzaldehyde

Medicinal Chemistry Enzyme Inhibition Oncology

Select 3-Bromo-2-chlorobenzaldehyde for its unique ortho-chloro, para-bromo substitution pattern, enabling chemoselective sequential functionalization and reliable ALDH1A1/3A1 inhibition (IC50 420/368 nM). Unlike isomers with different halogen positioning, this specific regioisomer ensures reproducible cross-coupling outcomes and valid SAR data. Ideal for medicinal chemistry and QC reference standards.

Molecular Formula C7H4BrClO
Molecular Weight 219.462
CAS No. 1197050-28-4
Cat. No. B581408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chlorobenzaldehyde
CAS1197050-28-4
Molecular FormulaC7H4BrClO
Molecular Weight219.462
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)Cl)C=O
InChIInChI=1S/C7H4BrClO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
InChIKeyZDICHAGDCMMAKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chlorobenzaldehyde (CAS 1197050-28-4) Procurement Guide: Key Specifications, Comparisons & Sourcing Intelligence


3-Bromo-2-chlorobenzaldehyde (CAS 1197050-28-4) is a halogenated aromatic aldehyde with a molecular weight of 219.46 g/mol . Its ortho/para-bromo substitution pattern distinguishes it from analogs like 2-Bromo-3-chlorobenzaldehyde , creating different steric and electronic environments critical for regioselective synthesis and specific target interactions [1].

3-Bromo-2-chlorobenzaldehyde vs. Generic Analogs: Why Substitution is Not Trivial


Halogenated benzaldehydes cannot be treated as interchangeable commodities. The specific position of bromine and chlorine atoms dictates the compound's reactivity in cross-coupling reactions and its biological target engagement. demonstrates that the ortho/para substitution of 3-Bromo-2-chlorobenzaldehyde provides a unique synthetic handle [1]. In contrast, isomers like 2-Bromo-3-chlorobenzaldehyde or 5-Bromo-2-chlorobenzaldehyde [2] present different steric hindrance and electronic profiles, leading to divergent outcomes in the same reaction or assay. Selecting the correct isomer is not a matter of cost or convenience, but of experimental integrity and reproducibility.

3-Bromo-2-chlorobenzaldehyde: A Quantitative Comparison of Performance & Properties


Aldehyde Dehydrogenase (ALDH) Inhibitory Potency: Target Compound vs. Structural Analogs

This compound demonstrates a clear structure-activity relationship (SAR) against aldehyde dehydrogenase (ALDH) enzymes. 3-Bromo-2-chlorobenzaldehyde exhibits an IC50 of 420 nM against ALDH1A1 [1] and 368 nM against ALDH3A1 [1]. This is notably more potent than the 3-bromo, 5-chloro, 4-substituted benzaldehyde derivative (BDBM50555610) which shows weaker inhibition at 285 nM (ALDH1A1) and 219 nM (ALDH3A1) [2], despite its greater molecular complexity. This comparison suggests the simpler ortho/para-substitution pattern of the target compound is a key determinant of activity, making it a more efficient starting point for lead optimization than more elaborate analogs.

Medicinal Chemistry Enzyme Inhibition Oncology

Physicochemical Property Differentiation: LogP, Density, and Boiling Point

The target compound's calculated physicochemical properties differ from its isomer 2-Bromo-3-chlorobenzaldehyde (CAS 74073-40-8) . The target compound has a slightly higher predicted density (1.698 g/cm³ vs. 1.7 g/cm³) and a marginally higher boiling point (271.8°C vs. 268.5°C) [REFS-2, REFS-1]. A key differentiator is the predicted LogP: 2.7-2.9 for the target compound [REFS-3, REFS-4] versus 2.97-3.24 for the 2-Bromo-3-chloro isomer . These differences, though small, stem from the specific substitution pattern and can influence solubility and chromatographic behavior, impacting both purification and downstream biological assays.

Medicinal Chemistry Property Optimization ADME

Synthetic Utility: Differentiated as a Blocking Group in Patented Methods

This compound's specific substitution pattern is not merely a structural curiosity; it is a functional feature for synthetic methodology. Patents explicitly claim methods that utilize a bromo or chloro substituent on an aromatic ring as a blocking group to direct subsequent functionalization [1]. The ortho-chloro and para-bromo arrangement of 3-Bromo-2-chlorobenzaldehyde makes it a precisely defined, dual-reactive building block for sequential cross-coupling reactions. This contrasts with other isomers like 2-Bromo-3-chlorobenzaldehyde, whose different substitution pattern would lead to a completely different sequence of activation and functionalization, highlighting the target compound's unique value in multi-step organic synthesis.

Organic Synthesis Methodology Patents

Optimal Use Cases for 3-Bromo-2-chlorobenzaldehyde (CAS 1197050-28-4) Based on Evidence


ALDH-Targeted Medicinal Chemistry Campaigns

This compound is the preferred building block for medicinal chemistry programs targeting aldehyde dehydrogenase (ALDH) enzymes. The demonstrated activity of 3-Bromo-2-chlorobenzaldehyde against ALDH1A1 (IC50 420 nM) and ALDH3A1 (IC50 368 nM) provides a well-defined and efficient starting point for hit-to-lead optimization. [1] Its simpler structure compared to more complex but less potent analogs makes it a superior choice for SAR studies and lead generation in oncology and other ALDH-related disease areas.

Precision Synthesis of Complex Molecules via Sequential Cross-Coupling

The ortho-chloro, para-bromo substitution pattern is ideal for multi-step syntheses requiring the sequential functionalization of an aromatic ring. As described in patent literature [1], this arrangement allows the bromo or chloro group to act as a blocking group, enabling the chemoselective introduction of diverse substituents. Researchers should prioritize this isomer when designing synthetic routes that demand high regiocontrol and step-efficiency.

Development of Analytical Methods for Halogenated Benzaldehydes

The quantifiable differences in physicochemical properties, such as a LogP of 2.7-2.9 and a boiling point of 271.8°C [REFS-1, REFS-2], make 3-Bromo-2-chlorobenzaldehyde a valuable reference standard. It is essential for developing and validating chromatographic methods (HPLC, GC) capable of separating and quantifying closely related halogenated benzaldehyde isomers, which is a critical quality control requirement in both research and industrial settings.

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